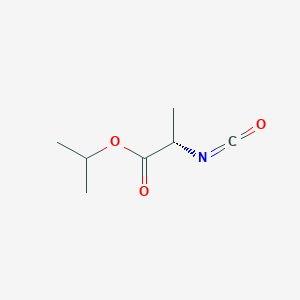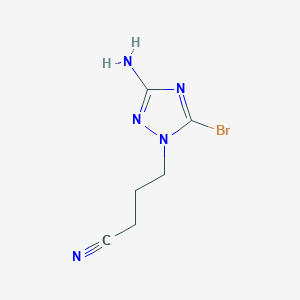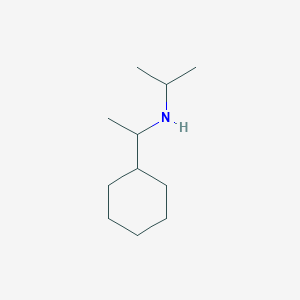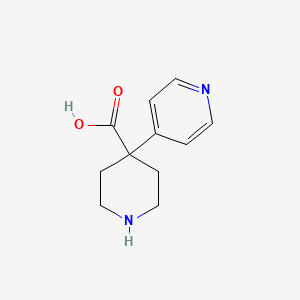
propan-2-yl (2S)-2-isocyanatopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (2S)-2-isocyanatopropanoate is an organic compound with a unique structure that includes an isocyanate group and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-2-yl (2S)-2-isocyanatopropanoate can be synthesized through several methods. One common approach involves the reaction of propan-2-yl (2S)-2-aminopropanoate with phosgene or a phosgene equivalent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling phosgene. The use of alternative phosgene-free methods, such as the Curtius rearrangement of acyl azides, is also explored to minimize the environmental impact and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl (2S)-2-isocyanatopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water or alcohols, forming carbamic acids or carbamates.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with diols or polyols.
Common Reagents and Conditions
Common reagents for reactions involving this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent the decomposition of the isocyanate group.
Major Products Formed
The major products formed from reactions with this compound include ureas, carbamates, and polyurethanes, depending on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (2S)-2-isocyanatopropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of polyurethanes, which are important materials in the manufacture of foams, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of propan-2-yl (2S)-2-isocyanatopropanoate involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity allows the compound to modify the structure and function of biomolecules, which can be exploited in various applications, including drug development and biomolecule labeling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to propan-2-yl (2S)-2-isocyanatopropanoate include:
Propan-2-yl (2S)-2-aminopropanoate: The precursor to the isocyanate compound.
Propan-2-yl (2S)-2-carbamoylpropanoate: A related compound with a carbamate group instead of an isocyanate group.
Propan-2-yl (2S)-2-hydroxypropanoate: A compound with a hydroxyl group instead of an isocyanate group.
Uniqueness
This compound is unique due to the presence of both an isocyanate group and an ester functional group in its structure. This combination of functional groups provides the compound with a distinct reactivity profile, making it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
propan-2-yl (2S)-2-isocyanatopropanoate |
InChI |
InChI=1S/C7H11NO3/c1-5(2)11-7(10)6(3)8-4-9/h5-6H,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
BLNZQKBKXAJMRZ-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC(C)C)N=C=O |
Kanonische SMILES |
CC(C)OC(=O)C(C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,2-Dimethylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13307015.png)


![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13307028.png)







![2-[(But-2-yn-1-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13307080.png)
![1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13307087.png)
![6-[(But-3-yn-2-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13307092.png)
